molecular formula C9H19NS B13288448 3-[(Propan-2-ylsulfanyl)methyl]piperidine

3-[(Propan-2-ylsulfanyl)methyl]piperidine

Cat. No.: B13288448
M. Wt: 173.32 g/mol
InChI Key: OIWVHBCHTFAYKL-UHFFFAOYSA-N
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Description

3-[(Propan-2-ylsulfanyl)methyl]piperidine is a piperidine derivative characterized by a propan-2-ylsulfanyl (isopropylthio) group attached to the methylene side chain at the 3-position of the piperidine ring. Piperidine derivatives are widely studied for their pharmacological relevance, including roles as opioid receptor agonists (e.g., remifentanil) and dopamine transporter (DAT) inhibitors .

Properties

Molecular Formula

C9H19NS

Molecular Weight

173.32 g/mol

IUPAC Name

3-(propan-2-ylsulfanylmethyl)piperidine

InChI

InChI=1S/C9H19NS/c1-8(2)11-7-9-4-3-5-10-6-9/h8-10H,3-7H2,1-2H3

InChI Key

OIWVHBCHTFAYKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC1CCCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Propan-2-ylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with an appropriate alkylating agent, such as 2-chloropropane-1-thiol. The reaction is usually carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-[(Propan-2-ylsulfanyl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Propan-2-ylsulfanyl)methyl]piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions involving piperidine derivatives.

    Medicine: The compound is investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Propan-2-ylsulfanyl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form covalent bonds with target molecules, leading to changes in their activity or function. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Application Reference
3-[(Propan-2-ylsulfanyl)methyl]piperidine (Propan-2-ylsulfanyl)methyl at C3 173.3* Not reported (research compound) N/A
5a-5k derivatives Varied substituted piperidine groups ~400–450† Antimicrobial, cytotoxic
Remifentanil 4-Methoxycarbonyl, benzamino groups 376.83 (HCl salt) μ-opioid receptor agonist
3-(3-Methyloxetan-3-yl)piperidine 3-Methyloxetan-3-yl at C3 155.2 Material science, agrochemicals
Piperidine phenyltropane analogues 4-Chlorophenyl, carbomethoxy groups ~300–350† DAT inhibitors (cocaine antagonists)

*Calculated based on molecular formula C₉H₁₉NS.
†Estimated range based on analogous structures.

Key Observations:

Remifentanil’s complex ester and benzamino substituents enable potent μ-opioid receptor binding, while its rapid hydrolysis to inactive metabolites underscores the importance of substituent design in pharmacokinetics .

Biological Activity :

  • Antimicrobial piperidine derivatives (e.g., 5a-5k) demonstrate that substitution at the 3-position with heterocyclic or aromatic groups enhances activity against pathogens .
  • Piperidine-based DAT inhibitors (e.g., phenyltropane analogues) retain potency despite lacking the tropane ring’s two-carbon bridge, suggesting structural flexibility in receptor binding .

Synthetic Methods :

  • The Mannich reaction is commonly employed for piperidine derivatives (e.g., 5a-5k) , whereas ultrasonic irradiation optimizes yields in 1,8-naphthyridine-piperidine hybrids .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Property This compound 3-(3-Methyloxetan-3-yl)piperidine Remifentanil (HCl salt)
Molecular Weight 173.3 155.2 376.83
Lipophilicity (LogP)‡ ~2.5–3.0 ~1.8–2.2 ~1.5 (polar ester groups)
Metabolic Stability Moderate (sulfanyl group) High (oxetane ring) Low (ester hydrolysis)

‡Estimated based on substituent contributions.

  • Metabolism : Sulfur-containing groups may resist oxidative metabolism, whereas remifentanil’s ester linkage leads to rapid inactivation .

Biological Activity

3-[(Propan-2-ylsulfanyl)methyl]piperidine, a compound characterized by its unique piperidine structure, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H17SC_{10}H_{17}S, with a molecular weight of approximately 173.32 g/mol. The compound features a piperidine ring substituted with a propan-2-ylsulfanyl group, enhancing its solubility and biological activity.

1. Anticancer Properties

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant anticancer activity. For instance, compounds with similar structures have shown the ability to inhibit the proliferation of various cancer cell lines, including HeLa cells, with IC50 values ranging from 0.69 μM to 11 μM.

CompoundCell LineIC50 (μM)
This compoundHeLa0.69 - 11
DoxorubicinHeLa2.29

2. Antiviral Activity

Preliminary research suggests that this compound may also possess antiviral properties, particularly in suppressing the replication of certain viruses. The exact mechanisms remain under investigation, but interactions with viral proteins are anticipated.

3. Neurotransmitter Modulation

The compound has been implicated in modulating neurotransmitter systems, which could have implications for treating central nervous system disorders. In silico studies have predicted that piperidine derivatives can affect various receptors and enzymes related to neurotransmission .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition: Compounds in this class may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Interaction: By binding to neurotransmitter receptors, these compounds could modulate signaling pathways critical for neuronal function.

Study 1: Inhibition of Cancer Cell Growth

A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound effectively inhibited cell growth in vitro. The research highlighted the importance of structural modifications in enhancing anticancer activity .

Study 2: Antiviral Mechanisms

Another investigation focused on the antiviral potential of piperidine derivatives, showing promising results against specific viral strains. The study utilized various assays to evaluate viral replication rates in treated cells compared to controls.

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